molecular formula C17H13Cl2NO4S B8621823 1H-Indole-1-acetic acid, 5-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- CAS No. 646514-32-1

1H-Indole-1-acetic acid, 5-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-

Cat. No.: B8621823
CAS No.: 646514-32-1
M. Wt: 398.3 g/mol
InChI Key: RYTCSGULAPWMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-1-acetic acid, 5-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- is a useful research compound. Its molecular formula is C17H13Cl2NO4S and its molecular weight is 398.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-1-acetic acid, 5-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-acetic acid, 5-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

646514-32-1

Molecular Formula

C17H13Cl2NO4S

Molecular Weight

398.3 g/mol

IUPAC Name

2-[5-chloro-3-(4-chlorophenyl)sulfonyl-2-methylindol-1-yl]acetic acid

InChI

InChI=1S/C17H13Cl2NO4S/c1-10-17(25(23,24)13-5-2-11(18)3-6-13)14-8-12(19)4-7-15(14)20(10)9-16(21)22/h2-8H,9H2,1H3,(H,21,22)

InChI Key

RYTCSGULAPWMLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the product from step (c) (0.09 g) in THF (5 ml) was added a 1.25 M solution of NaOH(aq) (0.25 ml). The reaction was stirred overnight at room temperature. The reaction mixture was concentrated in vacuo and the residue dissolved/suspended in water. The pH was adjusted to 2 using dilute HCl (aq) and the solid which precipitated was isolated by filtration, dried under vacuum at 40° C. to give the title compound.
Name
product
Quantity
0.09 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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